molecular formula C₁₇H₁₉N₇O₇ B1144503 (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid CAS No. 1415648-20-2

(S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid

Cat. No. B1144503
M. Wt: 433.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid, also known as (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid, is a useful research compound. Its molecular formula is C₁₇H₁₉N₇O₇ and its molecular weight is 433.38. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid involves the use of several chemical reactions to form the final compound. The starting materials are chosen based on their ability to react with each other and form the desired product. The reactions are carefully controlled to ensure that the correct stereochemistry is obtained in the final product.

Starting Materials
L-aspartic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), 4-aminobenzoic acid, 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, triethylamine, dimethylformamide (DMF), dichloromethane (DCM), diisopropylethylamine (DIPEA), acetic anhydride, ethanol, wate

Reaction
Step 1: Protection of L-aspartic acid - L-aspartic acid is protected by reacting it with acetic anhydride in the presence of DIPEA to form N-acetyl-L-aspartic acid., Step 2: Coupling of N-acetyl-L-aspartic acid with 4-aminobenzoic acid - N-acetyl-L-aspartic acid is coupled with 4-aminobenzoic acid using DCC and NHS as coupling agents in DMF to form N-acetyl-L-aspartyl-4-aminobenzoic acid., Step 3: Deprotection of N-acetyl-L-aspartyl-4-aminobenzoic acid - N-acetyl-L-aspartyl-4-aminobenzoic acid is deprotected by treating it with ethanol and water to form L-aspartyl-4-aminobenzoic acid., Step 4: Coupling of L-aspartyl-4-aminobenzoic acid with 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid - L-aspartyl-4-aminobenzoic acid is coupled with 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid using DCC and NHS as coupling agents in DMF to form (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid., Step 5: Purification of (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid - The final product is purified by column chromatography using a mixture of DCM and triethylamine as the eluent.

properties

CAS RN

1415648-20-2

Product Name

(S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid

Molecular Formula

C₁₇H₁₉N₇O₇

Molecular Weight

433.38

synonyms

N-[4-[[[(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)amino]carbonyl]amino]benzoyl]-L-glutamic Acid

Origin of Product

United States

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